
Diamminebis(nitrato-O,O')zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamminebis(nitrato-O,O’)zinc is a coordination compound with the molecular formula H6N4O6Zn and a molecular weight of 223.5 g/mol. This compound is characterized by the presence of zinc coordinated with two ammonia molecules and two nitrate ions. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Diamminebis(nitrato-O,O’)zinc typically involves the reaction of zinc nitrate with ammonia. The reaction is carried out in an aqueous solution, where zinc nitrate is dissolved in water and ammonia is added dropwise under constant stirring. The reaction mixture is then allowed to crystallize, and the resulting crystals are filtered and dried.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Diamminebis(nitrato-O,O’)zinc undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and nitrogen oxides.
Reduction: Reduction reactions can convert the nitrate ions to nitrogen gas or ammonia, depending on the reducing agent used.
Substitution: The ammonia ligands in Diamminebis(nitrato-O,O’)zinc can be substituted with other ligands, such as water or other amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Diamminebis(nitrato-O,O’)zinc has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including coatings and pigments
Mécanisme D'action
The mechanism of action of Diamminebis(nitrato-O,O’)zinc involves its interaction with molecular targets through coordination chemistry. The zinc ion can coordinate with various biomolecules, influencing their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Diamminebis(nitrato-O,O’)zinc can be compared with other zinc coordination compounds, such as zinc acetate, zinc chloride, and zinc sulfate. These compounds share some similarities in their coordination chemistry but differ in their specific ligands and resulting properties. For example:
Zinc acetate: Contains acetate ligands and is commonly used in dietary supplements and as a catalyst.
Zinc chloride: Contains chloride ligands and is used in various industrial applications, including as a flux in metal soldering.
Zinc sulfate: Contains sulfate ligands and is used in agriculture as a micronutrient and in medicine for treating zinc deficiency .
Propriétés
Numéro CAS |
33363-00-7 |
|---|---|
Formule moléculaire |
H6N4O6Zn |
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
zinc;azane;dinitrate |
InChI |
InChI=1S/2NO3.2H3N.Zn/c2*2-1(3)4;;;/h;;2*1H3;/q2*-1;;;+2 |
Clé InChI |
BMYXNTOQEAEHDJ-UHFFFAOYSA-N |
SMILES canonique |
N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



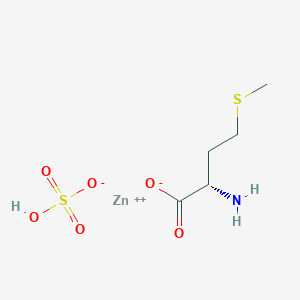
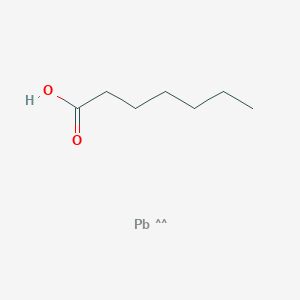
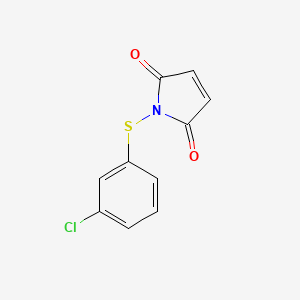
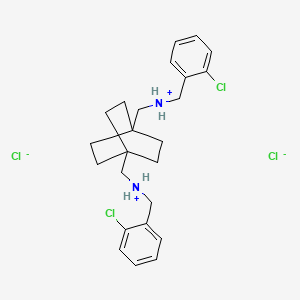

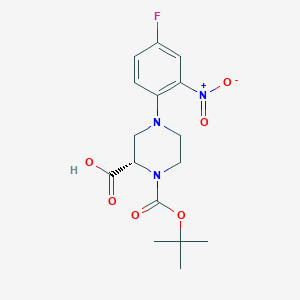
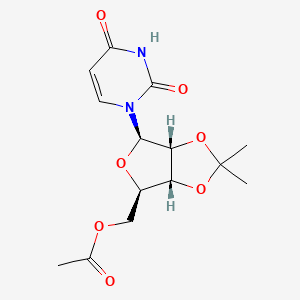


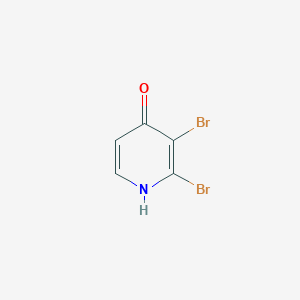


![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
